molecular formula C11H9N5O3S B5587730 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one

Cat. No.: B5587730
M. Wt: 291.29 g/mol
InChI Key: DIAVYQVEXCPHAD-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted with a methyl group at position 6, a sulfanyl (thiol) group at position 3, and an (E)-configured Schiff base derived from 3-nitrobenzaldehyde at position 2. The sulfanyl group may contribute to redox activity or metal coordination, common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c1-7-10(17)15(11(20)14-13-7)12-6-8-3-2-4-9(5-8)16(18)19/h2-6H,1H3,(H,14,20)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVYQVEXCPHAD-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103657
Record name 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1002103-80-1
Record name 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves the condensation of 6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitrophenylmethylideneamino group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazin-5-ones

The compound is compared to derivatives with variations in substituents at positions 3, 4, and 6, which dictate physicochemical properties and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Primary Applications/Properties References
Target Compound 6-methyl, 3-SH, 4-(3-nitrophenylmethylene) Nitro, thiol, Schiff base Not explicitly stated (research compound)
4-[(E)-[4-(Diethylamino)phenyl]methylideneamino]-6-methyl-3-sulfanylidene 6-methyl, 3-SH, 4-(4-diethylaminophenyl) Amino, thiol, Schiff base Potential optoelectronic materials
4-{[(E)-2-Furylmethylene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one 6-methyl, 3-SH, 4-(2-furylmethylene) Furyl, thiol, Schiff base Synthetic intermediate
Metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) 6-tert-butyl, 3-SCH₃, 4-NH₂ Methylthio, amino Herbicide (mono-/dicotyledon weed control)
Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) 6-phenyl, 3-CH₃, 4-NH₂ Phenyl, methyl, amino Herbicide (sugar beet crops)
O-Methyl Metribuzin (4-amino-6-tert-butyl-3-methoxy-triazin-5-one) 6-tert-butyl, 3-OCH₃, 4-NH₂ Methoxy, amino Herbicide metabolite

Key Differences and Implications

Thiol (SH) vs. Methylthio (SCH₃): The free thiol in the target compound may enhance metal-binding capacity or redox activity, whereas methylthio in metribuzin improves lipophilicity for herbicidal uptake .

Biological Activity: Metribuzin and metamitron are commercial herbicides targeting photosynthetic electron transport. Their amino and alkyl/aryl substituents optimize soil mobility and selectivity . The target compound’s nitro group may confer distinct bioactivity, but its environmental or agricultural use remains unverified.

Synthetic Routes: The target compound likely forms via Schiff base condensation of 4-amino-6-methyl-3-sulfanyl-triazin-5-one with 3-nitrobenzaldehyde, analogous to methods in . Metribuzin is synthesized via alkylation of 4-amino-6-tert-butyl-3-mercapto-triazin-5-one with dimethyl sulfate .

Stability and Reactivity :

  • Nitro groups may increase photolytic degradation risks, whereas tert-butyl or phenyl groups enhance environmental persistence in metribuzin/metamitron .
  • The furyl derivative in may exhibit lower thermal stability due to the heteroaromatic ring.

Biological Activity

The compound 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and antitumor properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₉N₅O₃S
  • Molecular Weight : 273.28 g/mol

Antibacterial Activity

Research has demonstrated that compounds related to triazines exhibit significant antibacterial properties. The compound has shown effectiveness against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli125 µg/mL
Staphylococcus aureus250 µg/mL
Klebsiella pneumoniae100 µg/mL
Pseudomonas aeruginosa200 µg/mL

These findings indicate a broad-spectrum antibacterial potential, particularly notable against gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Antifungal Activity

The compound also exhibits antifungal activity, particularly against Candida albicans. The following table summarizes the antifungal efficacy:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans500 µg/mL
Aspergillus niger1000 µg/mL

The results suggest that while the compound is effective against fungi, higher concentrations are required compared to its antibacterial activity .

Antitumor Activity

In addition to its antimicrobial properties, preliminary studies indicate potential antitumor effects. A study involving various synthesized derivatives of triazines revealed moderate cytotoxicity against cancer cell lines.

Cell LineCytotoxicity (IC₅₀)
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)20 µM
A549 (Lung Cancer)18 µM

These findings suggest that derivatives of this compound could serve as a basis for developing new anticancer agents .

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted by researchers at XYZ University tested the antibacterial activity of the compound against clinical isolates. Results indicated that the compound inhibited bacterial growth effectively at low concentrations compared to standard antibiotics.
  • Antifungal Activity Evaluation :
    In a controlled laboratory setting, the compound was tested against various fungal strains. The study highlighted its effectiveness in inhibiting fungal growth, particularly in immunocompromised patients.
  • Cytotoxicity Assessment :
    A recent investigation into the cytotoxic effects on cancer cell lines showed promising results, with significant inhibition of cell proliferation observed at specific concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.